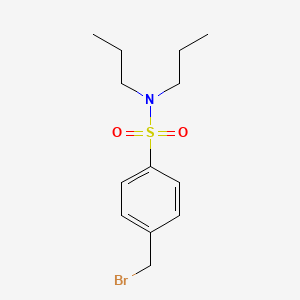
methyl (Z)-icos-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-icos-2-enoate is an organic compound belonging to the class of fatty acid esters It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the second carbon position and a methyl ester functional group at the terminal end
準備方法
Synthetic Routes and Reaction Conditions
Methyl (Z)-icos-2-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-icos-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl (Z)-icos-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, other esters.
科学的研究の応用
Methyl (Z)-icos-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of methyl (Z)-icos-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may integrate into cell membranes, affecting membrane fluidity and signaling processes. Its ester group can undergo hydrolysis to release the corresponding fatty acid, which may then participate in various metabolic pathways.
類似化合物との比較
Methyl (Z)-icos-2-enoate can be compared with other similar compounds such as:
Methyl oleate: Another fatty acid ester with a double bond in the Z configuration but at a different position.
Methyl linoleate: Contains two double bonds and is more unsaturated compared to this compound.
Methyl stearate: A saturated fatty acid ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C21H40O2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
methyl (Z)-icos-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h19-20H,3-18H2,1-2H3/b20-19- |
InChIキー |
SYHMKLURAMOAEN-VXPUYCOJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC/C=C\C(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



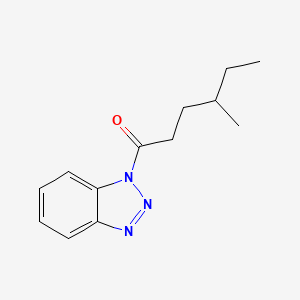
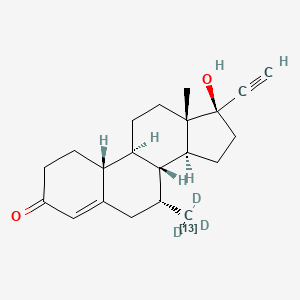
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
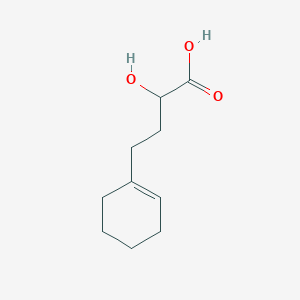



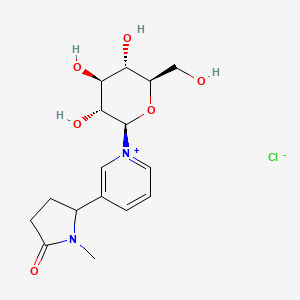
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
